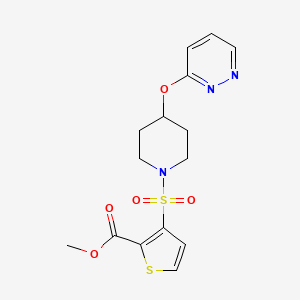

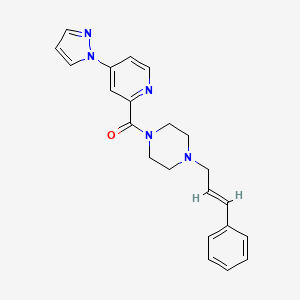

Methyl 3-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with different substrates. For instance, in one study, a domino 1,3-dipolar cycloaddition and elimination process starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate was used to obtain a scaffold for further functionalization . Another study describes the synthesis of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates through a Michael reaction followed by treatment with HCl/EtOH solution . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including a Michael reaction or a 1,3-dipolar cycloaddition as key steps.

Molecular Structure Analysis

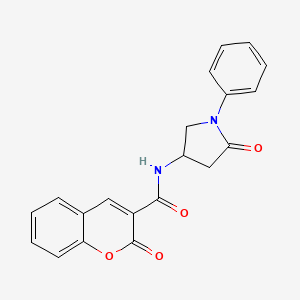

The molecular structure of the compound likely includes a thiophene ring, a pyridazinyl moiety, and a piperidinyl group, all connected through a sulfonyl linker. The thiophene and pyridazinyl groups are common in heterocyclic chemistry and are known for their reactivity and potential biological activity. The piperidinyl group could impart flexibility and further reactivity to the molecule .

Chemical Reactions Analysis

The related compounds discussed in the papers undergo various chemical reactions, including condensation, cycloaddition, and Michael addition. These reactions are used to introduce different functional groups and to build complex heterocyclic structures . The compound may also be amenable to similar reactions, allowing for the introduction of additional functional groups or the formation of new rings.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Methyl 3-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" are not directly reported, the properties of related compounds can provide some clues. For example, the introduction of a 3COOMe group in place of a 3-CN group in a 1,4-dihydropyridine-2(3H)-thione skeleton was found to increase solubility and lipophilicity . Similarly, the compound may exhibit increased solubility and lipophilicity due to its ester group. The presence of heteroatoms and aromatic systems in the molecule suggests it may have significant electronic and steric properties that could influence its reactivity and potential interactions with biological targets.

Wissenschaftliche Forschungsanwendungen

Novel Applications and Synthesis Approaches

Methyl 3-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate has been studied for its utility in various chemical syntheses and potential applications in antimicrobial and antitumor activities, showcasing its relevance in medicinal chemistry and organic synthesis.

Synthesis of Heterocyclic Compounds : This compound serves as a precursor in the synthesis of heterocyclic compounds, including pyrrolidines and piperidines, which are integral to developing new pharmaceuticals. The synthesis process often involves innovative methodologies, including one-pot reactions, to introduce diverse functional groups, enhancing the compound's utility in drug development (Boto et al., 2001; Hafez et al., 2017).

Antimicrobial and Antitumor Potential : Studies have focused on derivatives of this compound for their antimicrobial and antitumor properties. The structural modification of the thiophene and pyridine moieties, aiming at enhancing these activities, underscores the compound's significance in designing new therapeutic agents. Some derivatives have shown promising results against various cancer cell lines and microbial strains, indicating the compound's potential in developing new treatments (Gaber & Moussa, 2011; Al-Salahi et al., 2010).

Development of Ionic Liquids : The exploration of this compound's derivatives in the synthesis of herbicidal ionic liquids showcases an innovative application in agriculture. These derivatives demonstrate enhanced activity compared to traditional formulations, offering a new approach to herbicide design and application (Pernak et al., 2015).

Chemical Synthesis and Structural Analysis : Its role in the synthesis of novel heterocyclic compounds, such as pyridazine derivatives, highlights its versatility in organic chemistry. These synthetic routes often involve unique reactions, such as one-pot oxidative decarboxylation and beta-iodination, contributing significantly to the field of synthetic organic chemistry (Yamazaki et al., 1971).

Eigenschaften

IUPAC Name |

methyl 3-(4-pyridazin-3-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-22-15(19)14-12(6-10-24-14)25(20,21)18-8-4-11(5-9-18)23-13-3-2-7-16-17-13/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRQPIFUFWYMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)

![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)

![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)